

In-Depth Technical Guide to Daminozide: From Plant Growth Regulation to Epigenetic Modification

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Daminozide
Cat. No.:	B1669788

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Core Substance Identification

Identifier	Value
IUPAC Name	4-(2,2-dimethylhydrazin-1-yl)-4-oxobutanoic acid[1][2]
CAS Number	1596-84-5[1][3][4]
Synonyms	Alar, Kylar, SADH, B-995, B-nine, DMASA, Aminozide

Abstract

Daminozide, a synthetic chemical, has a dual history of use and scientific interest. Initially introduced as a plant growth regulator to manage fruit ripening and quality, its application in agriculture was curtailed due to health concerns. More recently, **daminozide** has garnered significant attention within the biomedical research community for its specific activity as a selective inhibitor of human KDM2/7 histone demethylases. This guide provides a comprehensive technical overview of **daminozide**, covering its chemical properties, established mechanisms of action in both plant and human systems, detailed experimental protocols for its analysis and biological assessment, and a summary of key quantitative data.

This document is intended to serve as a foundational resource for researchers exploring its utility in horticulture, toxicology, and epigenetic drug discovery.

Physicochemical and Toxicological Data

A summary of key quantitative data for **daminozide** is presented below. These values are essential for experimental design, risk assessment, and understanding its behavior in biological and environmental systems.

Property	Value	Species/Conditions
Molecular Formula	C ₆ H ₁₂ N ₂ O ₃	
Molecular Weight	160.17 g/mol	
Melting Point	157-164 °C	
Water Solubility	100 g/L (100,000 mg/L) at 25°C	
Oral LD ₅₀	8400 mg/kg	Rat
Dermal LD ₅₀	>1600 mg/kg	Rabbit
Inhalation LC ₅₀	>0.15 mg/L	Rabbit
KDM2A IC ₅₀	1.5 μM	In vitro assay
PHF8 IC ₅₀	0.55 μM	In vitro assay
KDM7A (KIAA1718) IC ₅₀	2.1 μM	In vitro assay

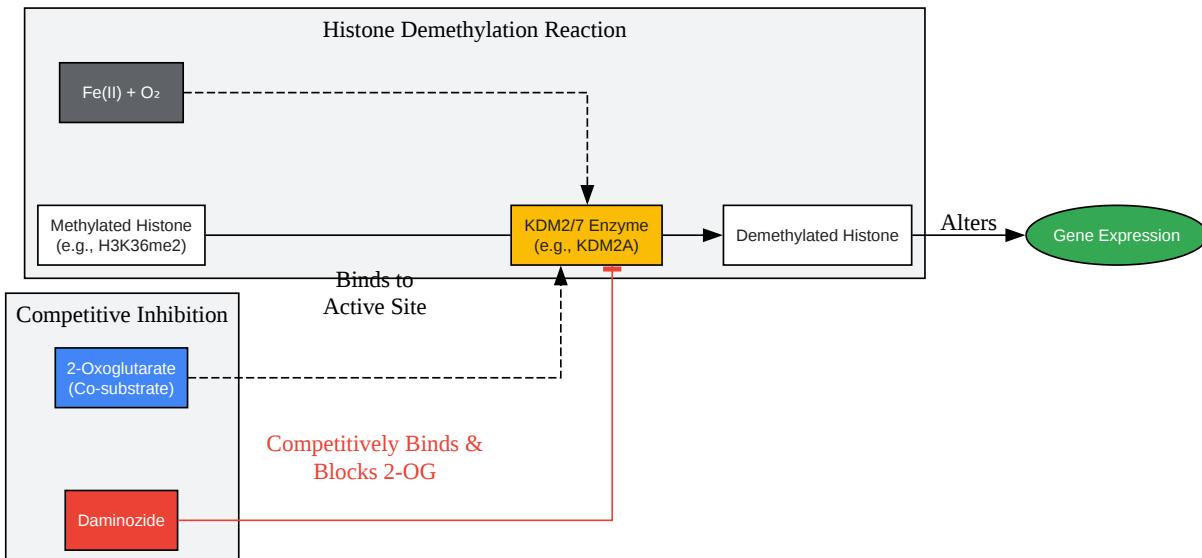
Mechanism of Action

Daminozide exhibits distinct mechanisms of action in plants and humans, stemming from its ability to mimic a natural substrate and interfere with specific enzymatic processes.

In Plants: Inhibition of Gibberellin Biosynthesis

In plant physiology, **daminozide** functions as a growth retardant by inhibiting the biosynthesis of gibberellins (GAs), a class of hormones that regulate key developmental processes, including stem elongation. **Daminozide** acts as a structural mimic of 2-oxoglutaric acid, which

is a crucial co-substrate for dioxygenases involved in the later stages of GA formation. Specifically, it blocks the 3β -hydroxylation of GAs, a critical step for converting inactive GA precursors into their biologically active forms. This inhibition leads to reduced internodal growth and a more compact plant structure.



[Click to download full resolution via product page](#)

Caption: Inhibition of Gibberellin Biosynthesis by **Daminozide**.

In Humans: Inhibition of KDM2/7 Histone Demethylases

In human cells, **daminozide** has been identified as a selective inhibitor of the KDM2/7 subfamily of Jumonji C (JmjC) domain-containing histone demethylases. These enzymes are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases that play a critical role in epigenetic regulation by removing methyl groups from lysine residues on histone tails. **Daminozide** functions as a competitive inhibitor with respect to 2-OG, binding to the active site of the enzyme and chelating the essential iron cofactor. This inhibition prevents the demethylation of histone substrates, thereby altering gene expression patterns. Its selectivity for the KDM2/7 subfamily makes it a valuable tool for studying the specific roles of these enzymes in health and disease, including cancer.

[Click to download full resolution via product page](#)

Caption: Competitive Inhibition of KDM2/7 by **Daminozide**.

Experimental Protocols

This section provides detailed methodologies for the analysis of **daminozide** residues and the assessment of its biological activity.

Protocol for Daminozide Residue Analysis in Food Matrices by GC/MS

This protocol is based on the established method of hydrolyzing **daminozide** to unsymmetrical dimethylhydrazine (UDMH) for detection.

Objective: To quantify the concentration of **daminozide** in high-protein food samples (e.g., peanuts).

Principle: **Daminozide** is hydrolyzed to UDMH using a strong base. The volatile UDMH is then distilled and derivatized with salicylaldehyde. The resulting salicylaldehyde dimethylhydrazone derivative is extracted and quantified using Gas Chromatography-Mass Spectrometry (GC/MS) with selected ion monitoring (SIM).

Materials:

- 500 mL round-bottom flasks and distillation apparatus
- Sodium hydroxide (NaOH), 5M
- Salicylaldehyde
- Methylene chloride
- Glacial acetic acid
- Internal Standard: 4-nitroanisole
- GC/MS system with a capillary column

Procedure:

- Sample Preparation: Homogenize approximately 50 g of the food sample.
- Hydrolysis and Distillation:
 - Place the homogenized sample into a 500 mL round-bottom flask.
 - Add 100 mL of 5M NaOH.
 - Connect the flask to a distillation apparatus. The collection trap should contain a solution of salicylaldehyde to capture the distilled UDMH.
 - Heat the mixture to distill the UDMH from the matrix.

- pH Adjustment and Derivatization:
 - After distillation, adjust the pH of the distillate to 5-6 using glacial acetic acid. This step is crucial for high-protein matrices that generate high pH distillates.
 - Allow the mixture to incubate to ensure complete formation of the salicylaldehyde dimethylhydrazone derivative.
- Extraction:
 - Extract the derivative from the aqueous distillate into methylene chloride.
 - Spike the extract with a known concentration of the internal standard (4-nitroanisole).
- GC/MS Analysis:
 - Inject the extracted sample into the GC/MS.
 - Use Selected Ion Monitoring (SIM) to quantify the derivative and the internal standard.
 - Quantitation Ion (Hydrazone): m/z 164
 - Confirmation Ion (Hydrazone): m/z 120
 - Internal Standard Ion: m/z 153
- Quantification: Calculate the concentration of **daminozide** based on the ratio of the quantitation ion of the derivative to the internal standard ion, referencing a standard curve. The limit of quantitation for this method can reach 0.02 ppm.

[Click to download full resolution via product page](#)

Caption: Workflow for **Daminozide** Analysis by GC/MS.

Protocol for In Vitro KDM2/7 Inhibition Assay

This protocol describes a general method to assess the inhibitory activity of **daminozide** against a specific histone demethylase, such as KDM2A.

Objective: To determine the IC₅₀ value of **daminozide** for a target KDM enzyme.

Principle: The activity of JmjC histone demethylases can be measured by quantifying the formaldehyde produced during the demethylation reaction. A coupled enzyme assay using formaldehyde dehydrogenase (FDH) links formaldehyde production to a measurable change, such as the conversion of NAD⁺ to NADH, which can be monitored spectrophotometrically or fluorometrically.

Materials:

- Recombinant human KDM2A enzyme
- Histone peptide substrate (e.g., a peptide containing H3K36me2)
- 2-Oxoglutarate (2-OG)
- Ascorbate and Fe(NH₄)₂(SO₄)₂
- Formaldehyde Dehydrogenase (FDH)
- Nicotinamide adenine dinucleotide (NAD⁺)
- Assay buffer (e.g., HEPES or Tris-based buffer)
- **Daminozide** stock solution
- Microplate reader (absorbance or fluorescence)

Procedure:

- Reagent Preparation: Prepare solutions of the KDM2A enzyme, peptide substrate, cofactors (2-OG, ascorbate, Fe(II)), and the coupling enzyme system (FDH, NAD⁺) in assay buffer.
- Inhibitor Preparation: Perform serial dilutions of the **daminozide** stock solution to create a range of concentrations for testing.

- Assay Reaction:
 - In a microplate, add the assay buffer, KDM2A enzyme, peptide substrate, and the coupling enzyme system to each well.
 - Add varying concentrations of **daminozide** (or vehicle control) to the appropriate wells.
 - Pre-incubate the mixture for a defined period (e.g., 15 minutes) at the reaction temperature (e.g., 37°C).
- Initiation and Measurement:
 - Initiate the demethylation reaction by adding the co-substrate, 2-OG.
 - Immediately begin monitoring the increase in absorbance or fluorescence resulting from the FDH-catalyzed conversion of NAD⁺ to NADH. Record measurements at regular intervals.
- Data Analysis:
 - Calculate the initial reaction velocity for each **daminozide** concentration.
 - Normalize the velocities to the vehicle control (defined as 100% activity).
 - Plot the percent inhibition against the logarithm of the **daminozide** concentration.
 - Fit the data to a dose-response curve to determine the IC₅₀ value, which is the concentration of **daminozide** that causes 50% inhibition of enzyme activity.

Conclusion

Daminozide presents a compelling case study in chemical biology, with its applications and scientific understanding evolving significantly over time. Originally valued for its role in agriculture as a plant growth regulator, its mechanism of action in this context—the inhibition of gibberellin biosynthesis—is well-characterized. For researchers in the life sciences and drug development, the discovery of its potent and selective inhibition of the human KDM2/7 histone demethylase subfamily has opened new avenues of investigation. Its ability to act as a chemical probe for epigenetic mechanisms underscores its potential utility in cancer research

and beyond. This guide has provided the core technical information, from fundamental identifiers to detailed experimental workflows, to support and facilitate further research into this multifaceted compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. academic.oup.com [academic.oup.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mhlw.go.jp [mhlw.go.jp]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- To cite this document: BenchChem. [In-Depth Technical Guide to Daminozide: From Plant Growth Regulation to Epigenetic Modification]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1669788#daminozide-cas-number-and-iupac-name>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com